molecular formula C16H20O6 B13795979 Methyl-2-O-benzoyl-3,5-O-isopropylidine-D-xylofuranoside

Methyl-2-O-benzoyl-3,5-O-isopropylidine-D-xylofuranoside

Cat. No.: B13795979
M. Wt: 308.33 g/mol
InChI Key: YGSMVOHGILASOG-WORDMNGFSA-N
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Description

Methyl-2-O-benzoyl-3,5-O-isopropylidine-D-xylofuranoside is a chemical compound with the molecular formula C16H20O6. It is a derivative of xylofuranoside, a sugar molecule, and features benzoyl and isopropylidine groups. This compound is often used in organic synthesis and research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-2-O-benzoyl-3,5-O-isopropylidine-D-xylofuranoside typically involves the protection of hydroxyl groups in xylofuranoside followed by benzoylation. One common method includes the use of benzoyl chloride in the presence of a base such as pyridine . The isopropylidine group is introduced using acetone and an acid catalyst like sulfuric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl-2-O-benzoyl-3,5-O-isopropylidine-D-xylofuranoside undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the benzoyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives of xylofuranoside, such as alcohols, carboxylic acids, and substituted xylofuranosides.

Scientific Research Applications

Methyl-2-O-benzoyl-3,5-O-isopropylidine-D-xylofuranoside has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modifying biological molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for nucleoside analogs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl-2-O-benzoyl-3,5-O-isopropylidine-D-xylofuranoside involves its interaction with various molecular targets. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the isopropylidine group provides steric hindrance, affecting the compound’s reactivity and binding properties . These interactions influence the compound’s behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-O-benzoyl-3,5-di-O-benzyl-α-L-talofuranoside: Similar structure but with benzyl groups instead of isopropylidine.

    Methyl 3,5-di-O-benzyl-1,2-O-isopropylidene-α-L-talofuranoside: Another derivative with different protective groups.

Uniqueness

Methyl-2-O-benzoyl-3,5-O-isopropylidine-D-xylofuranoside is unique due to its specific combination of benzoyl and isopropylidine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and research .

Properties

Molecular Formula

C16H20O6

Molecular Weight

308.33 g/mol

IUPAC Name

[(4aR,7R,7aS)-6-methoxy-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] benzoate

InChI

InChI=1S/C16H20O6/c1-16(2)19-9-11-12(22-16)13(15(18-3)20-11)21-14(17)10-7-5-4-6-8-10/h4-8,11-13,15H,9H2,1-3H3/t11-,12+,13-,15?/m1/s1

InChI Key

YGSMVOHGILASOG-WORDMNGFSA-N

Isomeric SMILES

CC1(OC[C@@H]2[C@H](O1)[C@H](C(O2)OC)OC(=O)C3=CC=CC=C3)C

Canonical SMILES

CC1(OCC2C(O1)C(C(O2)OC)OC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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